
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFPox, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFPox is a small molecule that has been shown to have potential as a tool for studying the function of proteins in cells.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Material Science
Oxalamide compounds are known for their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. For instance, a study on N,N'-diaryloxalamides demonstrated their ability to form molecular complexes with pentafluorophenol, leading to polymeric tapes and flat trimers facilitated by hydrogen bonds and phenyl–perfluorophenyl interactions (Piotrkowska et al., 2007). This characteristic suggests that compounds like N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could be explored for their potential in creating novel materials with specific properties, such as enhanced thermal stability or unique mechanical attributes.
Catalysis and Organic Synthesis
Oxalamide compounds and their derivatives have been explored as catalysts in various chemical reactions. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which are derived from compounds related to oxalamides, have shown potential as anticancer drugs (Basu Baul et al., 2009). Such studies underscore the versatility of oxalamide derivatives in catalyzing chemical transformations, suggesting that N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could be investigated for catalytic applications in organic synthesis, potentially leading to more efficient and selective reactions.
Pharmaceutical Applications
While the direct pharmaceutical applications of N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide may not be documented, the exploration of related compounds in drug design and medicinal chemistry offers valuable insights. For example, the study of organotin(IV) complexes based on oxalamide ligands for their in vitro cytotoxicity suggests potential therapeutic applications (Basu Baul et al., 2009). Such findings indicate that with further research, derivatives of oxalamide, including N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, could find applications in the development of new therapeutic agents.
Environmental and Sensory Applications
Oxalamide derivatives have also been explored for environmental and sensory applications. Heavy metal cation and anion sensing studies using surface-functionalized nanoparticles suggest that oxalamide derivatives can be employed in the development of colorimetric sensors for detecting metal ions in aqueous solutions (Kumar & Anthony, 2015). This property could potentially be extended to N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, offering a pathway to novel sensing materials for environmental monitoring or diagnostic purposes.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(21,9-5-3-2-4-6-9)7-17-10(19)11(20)18-8-13(14,15)16/h2-6,21H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQWBOOUTJRFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
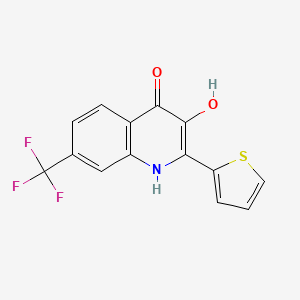


![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
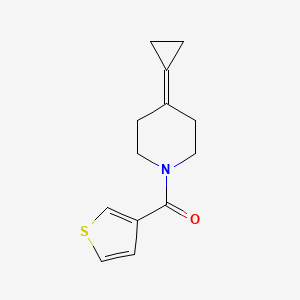

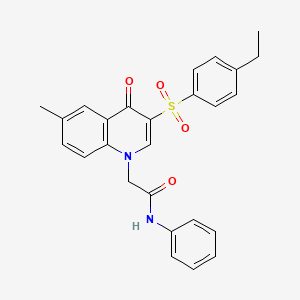
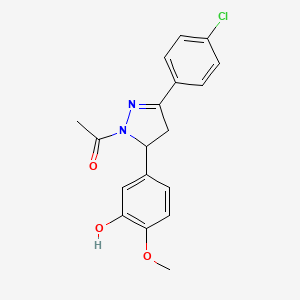

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
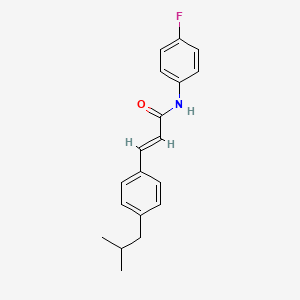
![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)